3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
The compound 3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at the 2- and 3-positions. The 3-position contains a phenyl ring modified with a morpholine-4-carbonyl group, while the 2-position has a sulfanyl-linked 2-oxoethylpyrrolidine moiety. Quinazolin-4-one derivatives are pharmacologically significant, with documented roles in COX-2 inhibition , mGlu7 receptor modulation , and antitumor activity . The morpholine and pyrrolidine substituents likely enhance solubility and influence receptor binding, distinguishing this compound from simpler analogs.
Properties
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22(27-11-3-4-12-27)17-34-25-26-21-6-2-1-5-20(21)24(32)29(25)19-9-7-18(8-10-19)23(31)28-13-15-33-16-14-28/h1-2,5-10H,3-4,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDIXPQEQNIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Morpholine Moiety: The morpholine-4-carbonyl group is introduced via an amide coupling reaction using morpholine and a suitable carboxylic acid derivative.
Attachment of Pyrrolidine Moiety: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction involving a pyrrolidine derivative and an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Sulfoxide Formation | , RT, 6–8 hrs | Sulfoxide derivative with at the thioether position | |
| Sulfone Formation | , DCM, 0°C to RT | Sulfone derivative with linkage |
Mechanistic Insights :
-
The sulfanyl group’s electron-rich nature facilitates oxidation.
-
Sulfoxide formation is stereospecific, influenced by the adjacent chiral centers in the pyrrolidinone moiety .
Reduction Reactions
The quinazolinone carbonyl and morpholine-carbonyl groups are sites for selective reduction:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Carbonyl Reduction | , reflux | Partial reduction to secondary alcohol at the quinazolinone carbonyl | |
| Full Saturation | , Pd/C, EtOH, 60°C | Tetrahydroquinazolinone derivative with saturated heterocyclic ring |
Limitations :
-
The morpholine-carbonyl group remains inert under these conditions due to steric hindrance and electronic deactivation.
Nucleophilic Substitution
The sulfanyl linker and pyrrolidinone moiety participate in displacement reactions:
Electrophilic Aromatic Substitution (EAS)
The phenyl rings attached to the quinazolinone and morpholine groups undergo regioselective EAS:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitration | , 0°C | Para-nitro derivative on the morpholine-linked phenyl ring | |
| Halogenation | , , DCM | Meta-bromo substitution on the quinazolinone phenyl ring |
Regiochemical Notes :
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Electron-withdrawing groups (e.g., morpholine-carbonyl) direct electrophiles to the meta position.
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Steric effects dominate in the quinazolinone-linked phenyl ring, favoring para substitution.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the quinazolinone core undergoes ring transformations:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | , reflux, 12 hrs | Anthranilic acid derivative and morpholine-linked phenylacetamide | |
| Base-Induced Rearrangement | , EtOH, 60°C | Isoquinoline derivative via Dimroth rearrangement |
Cross-Coupling Reactions
The sulfanyl group enables transition-metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | , aryl boronic acid | Biaryl derivative at the sulfanyl position |
Critical Analysis of Reaction Pathways
-
Steric and Electronic Factors : The morpholine-carbonyl group reduces reactivity at the adjacent phenyl ring due to conjugation, while the sulfanyl linker enhances nucleophilicity .
-
Catalytic Influence : Palladium and copper catalysts improve yields in cross-coupling and substitution reactions .
This compound’s reactivity profile underscores its utility in medicinal chemistry for generating analogs with tailored properties. Further studies are needed to explore photochemical and enzymatic transformations.
Scientific Research Applications
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 3
- S : 1
Structural Characteristics
The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of both morpholine and pyrrolidine moieties contributes to its potential interactions with biological targets.
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the side chains can enhance its potency against specific cancer types.
Case Study:
A study demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms, suggesting potential for further development as an anticancer agent.
Antimicrobial Properties
The compound's unique structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Case Study:
In vitro testing revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential use as a lead compound for developing new antibiotics.
Central Nervous System (CNS) Effects
Quinazolinone derivatives are often explored for their effects on the CNS. The presence of morpholine and pyrrolidine rings suggests possible interactions with neurotransmitter systems, which could lead to anxiolytic or antidepressant effects.
Case Study:
Experimental models have shown that compounds related to this structure can modulate serotonin receptors, offering insights into their potential use in treating anxiety and depression.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Aniline derivatives | Heat under reflux |
| 2 | Carbonylation | Morpholine derivatives | Base-catalyzed |
| 3 | Sulfanylation | Pyrrolidine derivatives | Solvent-mediated |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The morpholine and pyrrolidine moieties may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural Features of Key Quinazolin-4-one Derivatives
Key Observations :
- The target compound’s morpholine-4-carbonyl group introduces a polar, hydrogen-bond-accepting motif absent in COX-2 inhibitors like the sulfonamide derivative . This may reduce COX-2 affinity but improve solubility or CNS penetration.
- Compared to ALX-171, which has a 2-chlorophenyl group for mGlu7 selectivity, the target’s sulfanyl-pyrrolidine side chain could modulate different receptor interactions or pharmacokinetic properties .
- The 2-oxoethylpyrrolidine moiety shares similarities with hybrid thioxothiazolidinone-quinazolinone compounds, which exhibit antitumor activity via mechanisms like KSP inhibition .
Physicochemical and Pharmacokinetic Properties
Table 3: Drug-Likeness Comparison
Biological Activity
The compound 3-[4-(morpholine-4-carbonyl)phenyl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes key functional groups such as morpholine, pyrrolidine, and a quinazolinone core, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Escherichia coli | 30 | Moderate |
| Staphylococcus aureus | 25 | Moderate to High |
| Klebsiella pneumoniae | 35 | Moderate |
| Enterococcus faecalis | 40 | Moderate |
The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant anticancer properties. It has been tested against various cancer cell lines, with the following results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Cytotoxic |
| HeLa (Cervical Cancer) | 20 | Cytotoxic |
| A549 (Lung Cancer) | 18 | Cytotoxic |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of DNA synthesis : Similar to other quinazolinone derivatives, it may interfere with DNA replication in microbial and cancer cells.
- Reactive oxygen species (ROS) generation : This leads to oxidative stress, promoting apoptosis in cancer cells.
- Targeting specific enzymes : The presence of morpholine and pyrrolidine moieties suggests potential interactions with metabolic enzymes involved in drug metabolism .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of structurally related compounds found that variations in the substituents significantly affected antimicrobial potency. The presence of a morpholine group was crucial for enhancing activity against resistant strains of bacteria .
- Cancer Cell Line Studies : Research involving MCF-7 and HeLa cells revealed that the compound induced apoptosis through the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and what intermediates are critical?
Answer:
The synthesis involves multi-step organic transformations:
Core Formation : Start with a quinazolin-4-one scaffold. A thiourea intermediate can be generated by reacting 2-aminobenzamide with carbon disulfide under basic conditions (e.g., KOH/EtOH) to form 2-thioxo-1,2-dihydroquinazolin-4-one .
Functionalization :
- Introduce the morpholine-4-carbonylphenyl group via a Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and 4-(morpholine-4-carbonyl)phenylboronic acid .
- Attach the 2-oxo-pyrrolidin-1-yl ethyl sulfanyl moiety through nucleophilic substitution or thiol-ene chemistry, using 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one as a key intermediate .
Critical Intermediates :
- 2-Thioxoquinazolin-4-one (purity >95% by HPLC).
- Boronic acid derivative for coupling (validate by NMR and HRMS).
Advanced: How can conflicting NMR data for tautomeric forms of the quinazolin-4-one core be resolved?
Answer:
The quinazolin-4-one core exhibits keto-enol tautomerism, leading to split peaks in NMR (e.g., NH protons at δ 10–12 ppm). To resolve ambiguity:
- Use variable-temperature NMR (VT-NMR) to observe coalescence of signals at elevated temperatures.
- Perform DEPT-135 and HSQC experiments to distinguish between NH and CH groups.
- Compare with X-ray crystallography data (if available) to confirm the dominant tautomer in the solid state .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- and NMR : Confirm regiochemistry of substituents (e.g., morpholine carbonyl at δ ~165 ppm in ).
- HRMS (ESI+) : Validate molecular ion ([M+H]) with <2 ppm error.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and sulfanyl (C-S at ~600 cm) .
Example Data Table :
| Technique | Key Signals | Expected Values |
|---|---|---|
| NMR | Quinazolinone NH | δ 10.2–11.8 (singlet) |
| NMR | Morpholine carbonyl | δ 163–167 ppm |
| HRMS | [M+H] | m/z 495.2024 (CHNOS) |
Advanced: How can researchers optimize reaction yields for the palladium-catalyzed coupling step?
Answer:
Key factors for Suzuki-Miyaura coupling optimization:
- Catalyst Screening : Test Pd(OAc)/SPhos vs. PdCl(dppf) for efficiency (monitor by TLC).
- Solvent Effects : Use toluene/EtOH (4:1) for better solubility of boronic acid.
- Temperature : Reactions at 80–100°C for 12–24 hours improve conversion (>80% yield).
- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (CHCN) .
Basic: What assays are suitable for preliminary biological evaluation?
Answer:
- Kinase Inhibition Screening : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like PI3K or EGFR, given the morpholine and quinazolinone pharmacophores.
- Cytotoxicity : Test in HEK-293 and cancer cell lines (e.g., MCF-7) via MTT assay (IC determination).
- Solubility : Perform kinetic solubility in PBS (pH 7.4) and DMSO using nephelometry .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify oxidation hotspots (e.g., morpholine ring).
- Pro-drug Design : Modify the 2-oxo-pyrrolidine group to enhance bioavailability.
- PK/PD Modeling : Corrogate in vitro IC with plasma exposure (AUC) in rodent models .
Basic: What analytical methods ensure batch-to-batch consistency?
Answer:
- HPLC-DAD : Use a C18 column (mobile phase: MeCN/HO + 0.1% TFA) to monitor purity (>98%).
- Chiral HPLC : Confirm absence of stereoisomers (if applicable).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced: What computational tools can predict SAR for morpholine-containing analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
